Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate
Description
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate (CAS: 23563-78-2) is a structurally complex benzoic acid derivative. Its molecular formula is C₁₄H₂₂N₂O₅S₂, with a molecular weight of 362.46 g/mol . Key features include:
Properties
CAS No. |
23563-78-2 |
|---|---|
Molecular Formula |
C14H22N2O5S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-ethoxycarbonyl-4-[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C14H22N2O5S2/c1-2-21-14(17)12-4-6-13(7-5-12)16-9-3-8-15-10-11-22-23(18,19)20/h4-7,15-16H,2-3,8-11H2,1H3,(H,18,19,20) |
InChI Key |
UAAJQWHHGULTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction to form p-aminobenzoic acid ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques, which optimize reaction times and sequences to achieve high conversion and selectivity . These methods are designed to enhance productivity and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiosulfate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol and disulfide exchange.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting thiol-disulfide balance.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate the redox state of biological molecules, potentially affecting various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that rely on thiol-disulfide balance for their activity .
Comparison with Similar Compounds
Structural Analogues in the Benzoate Ester Family
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Thiosulfate S-ester, amino, mercapto |
| Benzoic acid, ethyl ester | 93-89-0 | C₉H₁₀O₂ | 166.18 | Ethyl ester |
| Benzoic acid, 4-hydroxy-, propyl ester | 87-19-4 | C₁₀H₁₂O₃ | 180.20 | Hydroxy, propyl ester |
| Benzoic acid, 2-hydroxy-, ethyl ester | 118-61-6 | C₉H₁₀O₃ | 166.18 | Hydroxy (ortho), ethyl ester |
| Methyl paraben | 99-76-3 | C₈H₈O₃ | 152.15 | Hydroxy (para), methyl ester |
Key Differences :
Thiosulfate-Containing Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Benzoate-thiosulfate hybrid |
| S-((N-(3-Benzyloxypropyl)amidino)methyl) hydrogen thiosulfate | N/A | C₁₃H₂₀N₂O₃S₂ | 340.44 | Benzyloxy, amidino-thiosulfate |
| Thiosulfuric acid, S-[2-imino-2-[[3-(phenylmethoxy)propyl]amino]ethyl] ester | N/A | C₁₃H₂₀N₂O₃S₂ | 340.44 | Phenylmethoxy, imino-thiosulfate |
Comparison :
- Reactivity : Thiosulfate esters are prone to hydrolysis, releasing sulfite and thiol groups. This contrasts with stable esters like ethyl benzoate, which resist hydrolysis under mild conditions .
- Applications: Thiosulfate derivatives are explored as prodrugs (e.g., sulfur donors) or in polymer crosslinking, whereas parabens are primarily preservatives .
Amino-Functionalized Benzoate Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 23563-78-2 | C₁₄H₂₂N₂O₅S₂ | 362.46 | Amino-mercapto side chain |
| Benzoic acid, 3-[(ethoxycarbonyl)amino]- | 3829-91-2 | C₁₀H₁₁NO₄ | 209.20 | Ethoxycarbonylamino group |
| Benzoic acid, 4-[[(3-amino-2-naphthalenyl)amino]methyl]-, ethyl ester | 202582-07-8 | C₂₀H₂₀N₂O₂ | 320.39 | Naphthylamino, ethyl ester |
Comparison :
- Side Chain Complexity: The target compound’s propylamino-mercaptoethyl chain enables multi-site reactivity (e.g., disulfide formation), unlike simpler amino-benzoates .
- Synthetic Routes: Amino-functionalized benzoates are often synthesized via Mannich reactions or peptide coupling, whereas thiosulfate esters may require oxidative sulfonation .
Stability and Reactivity
- The thiosulfate S-ester in the target compound is susceptible to hydrolysis, producing sulfite and a free thiol. This contrasts with the hydrolytic stability of parabens, which require strong bases or acids for degradation .
- The mercapto group (-SH) can participate in redox reactions or form disulfide bonds, making the compound suitable for dynamic materials or drug delivery systems .
Regulatory Status
- Common benzoate esters (e.g., ethyl paraben) are FDA-approved for food and cosmetic preservation. The target compound’s complex structure and lack of commercial use suggest it is primarily a research chemical .
Biological Activity
The compound Benzoic acid, p-(3-((2-mercaptoethyl)amino)propyl)amino-, ethyl ester, S-ester with hydrogen thiosulfate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₅H₁₉N₂O₂S₂
- Molecular Weight : 325.45 g/mol
The presence of the benzoic acid moiety, alongside the thiosulfate and mercaptoethyl groups, suggests potential interactions with biological systems, particularly in the context of redox reactions and enzyme inhibition.
Antioxidant Properties
Research indicates that compounds containing thiol groups, such as those in this compound, exhibit significant antioxidant activity. The thiosulfate group can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Preliminary studies suggest that similar benzoic acid derivatives have shown promising anticancer effects. For instance, compounds like 3-m-bromoacetylamino benzoic acid ethyl ester demonstrated strong cytotoxicity against various cancer cell lines, including leukemia and prostate cancer cells . This raises the possibility that our compound may exhibit similar properties due to structural similarities.
- Apoptosis Induction : Compounds related to benzoic acid have been shown to induce apoptosis through caspase activation pathways. For example, the aforementioned 3-BAABE compound was linked to increased activity of caspases-3 and -6, leading to DNA fragmentation characteristic of apoptotic processes .
- Enzyme Inhibition : The ability of benzoic acid derivatives to inhibit specific enzymes involved in cancer progression or inflammation suggests that our compound might interact with similar targets. The IκB kinase (IKK) complex is one such target that has been implicated in inflammatory diseases and cancer .
Case Studies
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
